2,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide
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Overview
Description
The compound “2,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including a thiophene ring, a cyclopropyl group, a benzenesulfonamide moiety, and methyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a thiophene ring, a cyclopropyl group, and a benzenesulfonamide moiety would significantly influence its 3D structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the thiophene ring might undergo electrophilic aromatic substitution, and the sulfonamide group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like sulfonamide might increase its solubility in polar solvents .Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them remarkable potential Type II photosensitizers for cancer treatment in photodynamic therapy. Their spectroscopic, photophysical, and photochemical properties suggest their utility in such applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Ghorab, Soliman, Alsaid, and Askar (2017) reported the synthesis of novel benzenesulfonamide derivatives with significant antimicrobial activity. These compounds were evaluated against both Gram-positive and Gram-negative bacteria, as well as fungi, showing higher activity compared to reference drugs. The study highlights the potential of these derivatives in treating microbial infections (Ghorab, Soliman, Alsaid, & Askar, 2017).
Molecular and Structural Characterization
Research by Rublova, Zarychta, Olijnyk, and Mykhalichko (2017) focused on synthesizing new sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. The study provides a detailed structural characterization, highlighting the molecular crystals organized by means of hydrogen bonds. This research contributes to understanding the chemical behavior and potential applications of such compounds in various chemical reactions (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Enzyme Inhibition and Biological Evaluation
A study by Alyar et al. (2019) synthesized new Schiff bases derived from sulfamethoxazole and sulfisoxazole, evaluating their effects on eight enzyme activities. Some compounds acted as inhibitors on cholesterol esterase, tyrosinase, and α-amylase activities, showcasing potential for therapeutic applications. Molecular docking was performed to understand the interaction of compounds within enzyme active sites, providing insights into their mechanism of action (Alyar et al., 2019).
Future Directions
Properties
IUPAC Name |
2,5-dimethyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c1-12-5-6-13(2)14(10-12)21(18,19)17-11-16(7-8-16)15-4-3-9-20-15/h3-6,9-10,17H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVCGPIFKKGTRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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